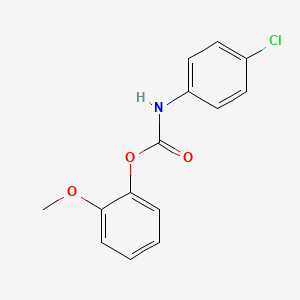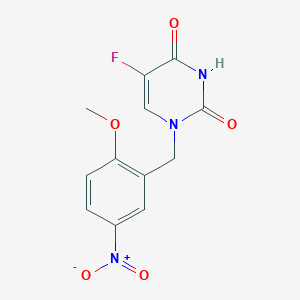
2-methoxyphenyl (4-chlorophenyl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamate derivatives involves the condensation of 2-propen-1-ones with phenyl isocyanate, leading to compounds like "2-methoxyphenyl (4-chlorophenyl)carbamate" among others. These compounds have been characterized based on analytical and spectral data, demonstrating the versatility of carbamate synthesis methods (Kumari, Singh, & Walia, 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid," has been elucidated using spectroscopic techniques and X-ray crystallography. These studies provide insights into the regioisomerism and conformational aspects of such molecules, which are crucial for understanding their reactivity and properties (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactions involving carbamate compounds are diverse, including their synthesis from different precursors and their reactivity towards various chemical agents. For example, directed lithiation reactions have been explored for compounds with similar structures, offering pathways for further functionalization and the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013).
Physical Properties Analysis
The physical properties of carbamate compounds, including "2-methoxyphenyl (4-chlorophenyl)carbamate," can be inferred from related studies that explore their thermal stability, solubility, and crystalline structure. These properties are essential for their practical applications and handling (Simokaitiene et al., 2012).
Chemical Properties Analysis
The chemical properties of carbamates, such as reactivity, mechanism of action, and interactions with biological targets, are subjects of continuous research. Studies on the antimicrobial and nematicidal activities of carbamate derivatives highlight the potential of these compounds in agriculture and medicine (Kumari, Singh, & Walia, 2014).
Applications De Recherche Scientifique
Molecular Analysis and Biological Activity
A study delved into the molecular characterization of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT), involving quantum chemical method and vibrational spectral techniques. The compound exhibited notable antifungal and antibacterial effects, supported by molecular docking studies revealing interactions with various proteins. Further analysis involved studying non-covalent interactions, analyzing natural bond orbitals for molecular stability, and computing Fukui functions to understand local reactivity properties (Viji et al., 2020).
Synthesis and Pharmacological Evaluation
Another research effort led to the preparation of 2-{4-(2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyrazol-1- yl}-2-oxoethoxy)phenyl}-3-(substituted phenyl)-1,3-thiazolidin-4-one. The properties of this compound showcased significant potential in anti-cancer and HIV treatments compared to similar compounds. The study also assessed its physical properties, including melting point and spectral data (IR and NMR), confirming the structure of the compound. Additionally, the synthesized products were evaluated for their antimicrobial activity, demonstrating effective antibacterial and antifungal properties (Patel et al., 2013).
Nonlinear Optical Properties
The nonlinear optical properties of 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene were extensively studied, highlighting its potential for optical device applications. The research included synthesizing the compound, determining its structure, and calculating various properties such as magnetic moment, natural band orbital, frontier molecular orbitals, and hyperpolarizability. The findings underscored the compound's significant nonlinear optical properties, making it suitable for use in nonlinear optics studies and optical device applications (Mostaghni et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
(2-methoxyphenyl) N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-12-4-2-3-5-13(12)19-14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBWLROOGVYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methoxyphenyl 4-chlorophenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)

![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5624633.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}-2-hydroxyacetamide dihydrochloride](/img/structure/B5624637.png)
![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5624658.png)
![3-methyl-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5624673.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624700.png)
![2-(benzyl{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5624702.png)